molecular formula C19H16N2O2 B5692117 2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5692117
M. Wt: 304.3 g/mol
InChI Key: MAHZPVULMSXVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CFI-400945 and has shown promising results in various areas of research.

Scientific Research Applications

2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various areas of scientific research. One of the main areas of research is cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential to enhance the efficacy of chemotherapy drugs.
Another area of research is neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has shown potential in reducing neuroinflammation and oxidative stress, which are key factors in the development of these diseases.

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth and proliferation. It has also been shown to activate the apoptotic pathway, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in cell growth and proliferation. It has also been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and stability. This makes it easier to use in experiments and ensures consistent results. However, one of the limitations is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione. One area of research is to further understand its mechanism of action and identify the specific signaling pathways that it targets. Another area of research is to explore its potential applications in other areas such as autoimmune diseases and cardiovascular diseases. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound for maximum efficacy.

Synthesis Methods

The synthesis of 2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethylindole with 2-(bromomethyl)benzoic acid to form an intermediate compound. This intermediate is then reacted with phthalic anhydride to produce the final product, 2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.

properties

IUPAC Name

2-[(2,3-dimethyl-1H-indol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-11-12(2)20-17-8-7-13(9-16(11)17)10-21-18(22)14-5-3-4-6-15(14)19(21)23/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZPVULMSXVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

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